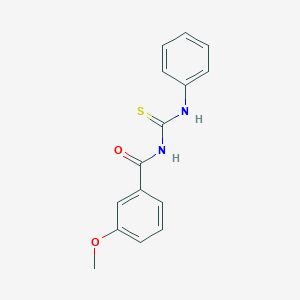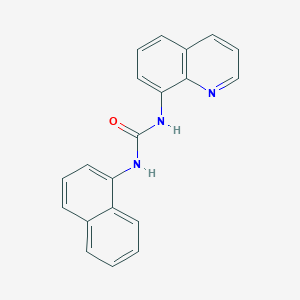
N-1-naphthyl-N'-8-quinolinylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1-naphthyl-N'-8-quinolinylurea, also known as NQO, is a synthetic compound that has been extensively studied for its potential in various scientific research applications. NQO belongs to the class of urea derivatives and is known to exhibit a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
N-1-naphthyl-N'-8-quinolinylurea has been extensively studied for its potential in various scientific research applications. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-oxidant properties. N-1-naphthyl-N'-8-quinolinylurea has also been investigated for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
The mechanism of action of N-1-naphthyl-N'-8-quinolinylurea is not fully understood. However, it is believed that N-1-naphthyl-N'-8-quinolinylurea exerts its effects by inhibiting the activity of certain enzymes involved in the production of reactive oxygen species (ROS). ROS are known to cause oxidative damage to cells and tissues, leading to various pathological conditions.
Biochemical and Physiological Effects:
N-1-naphthyl-N'-8-quinolinylurea has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells by inducing apoptosis and cell cycle arrest. N-1-naphthyl-N'-8-quinolinylurea has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-1-naphthyl-N'-8-quinolinylurea has been shown to exhibit anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-1-naphthyl-N'-8-quinolinylurea in lab experiments is its wide range of biochemical and physiological effects. N-1-naphthyl-N'-8-quinolinylurea has been shown to exhibit anti-tumor, anti-inflammatory, and anti-oxidant properties, making it a valuable tool for studying various pathological conditions. However, one of the limitations of using N-1-naphthyl-N'-8-quinolinylurea in lab experiments is its potential toxicity. N-1-naphthyl-N'-8-quinolinylurea has been shown to exhibit cytotoxic effects at high concentrations, making it important to use appropriate safety measures when handling this compound.
Orientations Futures
There are several future directions for research on N-1-naphthyl-N'-8-quinolinylurea. One area of research is the development of novel N-1-naphthyl-N'-8-quinolinylurea analogs with improved pharmacological properties. Another area of research is the investigation of the potential of N-1-naphthyl-N'-8-quinolinylurea in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to understand the mechanism of action of N-1-naphthyl-N'-8-quinolinylurea and its potential toxicity.
Méthodes De Synthèse
The synthesis of N-1-naphthyl-N'-8-quinolinylurea involves the reaction of 1-naphthylamine and 8-hydroxyquinoline in the presence of urea and a suitable solvent. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The purity of the final product is confirmed by spectroscopic techniques such as NMR and IR.
Propriétés
IUPAC Name |
1-naphthalen-1-yl-3-quinolin-8-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c24-20(22-17-11-3-7-14-6-1-2-10-16(14)17)23-18-12-4-8-15-9-5-13-21-19(15)18/h1-13H,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRUFTCGOBJKOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

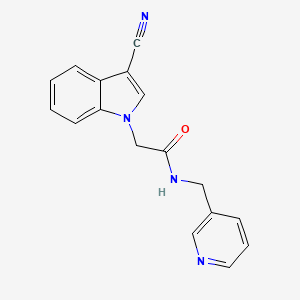

![2,4-dimethyl-1-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5831714.png)


![1-(4-fluorophenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5831723.png)

![2,2'-[(2,6-dichlorobenzyl)imino]diethanol](/img/structure/B5831736.png)
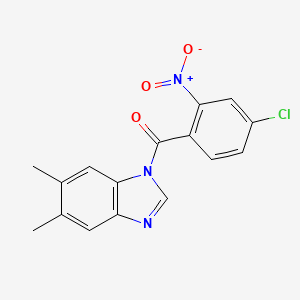
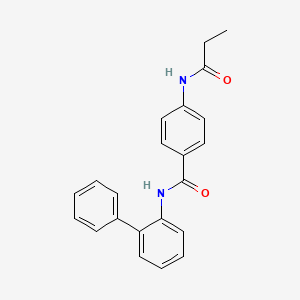
![N-(3-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5831751.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]benzo-1,4-quinone](/img/structure/B5831754.png)
